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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-thiol

Cat. No.: B1283184 Get Quote

Disclaimer: Direct experimental data on the biological activity of 3-Amino-6-bromopyrazine-2-
thiol is limited in publicly available scientific literature. This guide provides a comprehensive

overview of its potential biological activities based on the known pharmacological profiles of

structurally related aminopyrazine, pyrazine-thiol, and bromopyrazine derivatives. The

information presented herein is intended for researchers, scientists, and drug development

professionals.

Core Compound Structure and Potential
3-Amino-6-bromopyrazine-2-thiol is a heterocyclic compound featuring a pyrazine ring

substituted with three key functional groups: an amino group, a bromine atom, and a thiol

group. This combination of functionalities suggests a high potential for diverse biological

activities. The pyrazine core is a common scaffold in many biologically active molecules.[1] The

amino group can act as a hydrogen bond donor and a site for further chemical modification.

The bromine atom can influence the compound's lipophilicity and may be involved in halogen

bonding interactions with biological targets. The thiol group is particularly significant, as it is a

known pharmacophore involved in antioxidant activity, metal chelation, and covalent

interactions with protein targets.

Structurally related compounds, such as 3-Amino-6-bromopyrazine-2-carbonitrile, are

recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-

cancer and anti-inflammatory agents.[2]
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Inferred Biological Activities
Based on the activities of analogous compounds, the primary potential biological activities of 3-
Amino-6-bromopyrazine-2-thiol are likely to be in the areas of oncology, inflammation, and

microbiology.

Anticancer Activity
The aminopyrazine scaffold is a well-established pharmacophore in the development of

anticancer agents, particularly kinase inhibitors.

Supporting Evidence:

SHP2 Inhibition: 2-aminopyrazine derivatives have been identified as inhibitors of the SHP2

phosphatase, a critical node in receptor tyrosine kinase signaling pathways often

dysregulated in cancer. One study reported a novel 2-aminopyrazine derivative with potent

inhibitory activity against H1975 (non-small cell lung carcinoma) and MDA-MB-231 (triple-

negative breast cancer) cell lines, with IC50 values of 11.84 µM and 5.66 µM, respectively.[3]

FGFR Inhibition: 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel

inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key oncogenic drivers

in various cancers. A lead compound, 18i, was identified as a pan-FGFR inhibitor with potent

antitumor activity in multiple cancer cell lines with FGFR abnormalities.[4]

General Cytotoxicity: Pyrazine-containing hybrids have demonstrated significant cytotoxic

effects against a range of cancer cell lines. For instance, certain chalcone-pyrazine

derivatives exhibited potent inhibitory effects on A549 (lung), Colo-205 (colon), and MCF-7

(breast) cancer cell lines with IC50 values in the sub-micromolar range.[1] Another study on

imidazo[1,2-a]pyrazine derivatives reported IC50 values against Hep-2, HepG2, MCF-7, and

A375 cancer cells, with the most promising compound showing an IC50 of 11-13 µM across

these cell lines.[5][6]

Quantitative Data for Related Aminopyrazine Derivatives (Anticancer Activity):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1283184?utm_src=pdf-body
https://www.benchchem.com/product/b1283184?utm_src=pdf-body
https://www.benthamdirect.com/content/journals/cad/10.2174/0115734099285448240304072649
https://pubmed.ncbi.nlm.nih.gov/39563808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649211/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07842f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Class Cell Line Activity (IC50) Reference

2-Aminopyrazine

Derivative (3e)
H1975 11.84 ± 0.83 µM [3]

2-Aminopyrazine

Derivative (3e)
MDA-MB-231 5.66 ± 2.39 µM [3]

Chalcone-Pyrazine

Derivative (49)
A549 0.13 µM [1]

Chalcone-Pyrazine

Derivative (49)
Colo-205 0.19 µM [1]

Chalcone-Pyrazine

Derivative (50)
MCF-7 0.18 µM [1]

Chalcone-Pyrazine

Derivative (51)
MCF-7 0.012 µM [1]

Chalcone-Pyrazine

Derivative (51)
A549 0.045 µM [1]

Chalcone-Pyrazine

Derivative (51)
DU-145 0.33 µM [1]

Imidazo[1,2-

a]pyrazine (12b)
Hep-2 11 µM [5][6]

Imidazo[1,2-

a]pyrazine (12b)
HepG2 13 µM [5][6]

Imidazo[1,2-

a]pyrazine (12b)
MCF-7 11 µM [5][6]

Imidazo[1,2-

a]pyrazine (12b)
A375 11 µM [5][6]

Potential Signaling Pathways:

Based on the activity of related compounds, 3-Amino-6-bromopyrazine-2-thiol could

potentially exert its anticancer effects by inhibiting key signaling pathways such as the
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RAS/MAPK pathway (via SHP2 or other kinases) or the FGFR signaling cascade.

Receptor Tyrosine
Kinase (e.g., FGFR)

SHP2
3-Amino-6-bromopyrazine-2-thiol

(Hypothetical Inhibitor)

Inhibition

Inhibition
RAS RAF MEK ERK Cell Proliferation,

Survival, Angiogenesis

Click to download full resolution via product page

Hypothetical Anticancer Signaling Pathway Inhibition.

Anti-inflammatory Activity
Pyrazine derivatives are known to possess anti-inflammatory properties, often through the

modulation of inflammatory mediators.

Supporting Evidence:

Nitric Oxide (NO) Inhibition: A pyrazine-containing derivative of paeonol demonstrated a

56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO)

overexpression in RAW264.7 macrophages at a concentration of 20 µM.[1]

MK-2 Inhibition: Aminopyrazine derivatives have been developed as inhibitors of mitogen-

activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in the inflammatory

response that regulates the synthesis of TNF-α. Several compounds were identified with low

micromolar to sub-micromolar IC50 values against the MK-2 enzyme.[7]

Quantitative Data for Related Pyrazine Derivatives (Anti-inflammatory Activity):
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Compound
Class

Assay Activity Concentration Reference

Paeonol-

Pyrazine

Derivative

LPS-induced NO

overexpression

in RAW264.7

cells

56.32% inhibition 20 µM [1]

Aminopyrazine

Derivatives

MK-2 enzyme

inhibition

Low µM to sub-

µM IC50
Not specified [7]

Potential Mechanism of Action:

The anti-inflammatory effects could be mediated by the inhibition of enzymes like MK-2, leading

to a reduction in the production of pro-inflammatory cytokines such as TNF-α, or by inhibiting

the production of other inflammatory mediators like nitric oxide.
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Workflow for In Vitro Anti-inflammatory Assay.

Antimicrobial Activity
The pyrazine ring is a component of several antimicrobial agents, and the presence of a thiol

group can also contribute to this activity.

Supporting Evidence:

Antimycobacterial Activity: Pyrazine and pyridine derivatives containing a thiosemicarbazone

group have shown significant activity against Mycobacterium tuberculosis. For some

derivatives, the Minimum Inhibitory Concentration (MIC) against a resistant strain was as low
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as 0.5–4 µg/mL.[8] 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been investigated

as inhibitors of mycobacterial methionine aminopeptidase 1, with some compounds showing

in vitro potency against M. tuberculosis.[9]

Antibacterial and Antifungal Activity: Pyridinium salts, which share some structural similarities

with pyrazines, have demonstrated broad-spectrum antimicrobial activity.[10] Thioalkyl

derivatives of pyridine have also been synthesized and evaluated for their biological

activities.[11]

Quantitative Data for Related Pyrazine and Pyridine Derivatives (Antimicrobial Activity):

Compound Class Organism Activity (MIC) Reference

Piperidinothiosemicar

bazone of Pyridine

M. tuberculosis

(resistant strain)
0.5–4 µg/mL [8]

Piperidinothiosemicar

bazone of Pyridine

M. tuberculosis

(standard strain)
2–4 µg/mL [8]

Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for

evaluating the biological activity of 3-Amino-6-bromopyrazine-2-thiol.

Anticancer Activity: MTT Cell Viability Assay
This assay determines the effect of a compound on the metabolic activity of cancer cells, which

is an indicator of cell viability.

Methodology:

Cell Culture: Human cancer cell lines (e.g., H1975, MDA-MB-231, A549, MCF-7) are

cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified

atmosphere with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.
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Compound Treatment: 3-Amino-6-bromopyrazine-2-thiol is dissolved in DMSO to create a

stock solution. Serial dilutions are prepared in culture medium to achieve the desired final

concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The cells are treated with these

concentrations for 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g.,

doxorubicin) are included.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined by plotting the percentage of viability against the log of the compound

concentration.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-

stimulated macrophages.

Methodology:

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with

10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and

incubated overnight.

Compound Treatment: The cells are pre-treated with various concentrations of 3-Amino-6-
bromopyrazine-2-thiol for 1 hour.
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LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24

hours to induce NO production.

Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL

of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes

at room temperature. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

Absorbance Measurement: The absorbance is measured at 540 nm.

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard

curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay for MIC
Determination
This assay determines the minimum inhibitory concentration (MIC) of a compound against

various microorganisms.

Methodology:

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

or fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth (e.g.,

Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve

a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

Compound Dilution: 3-Amino-6-bromopyrazine-2-thiol is serially diluted (two-fold) in the

appropriate broth in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive

control (microorganism without compound) and a negative control (broth only) are included.

A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a

positive control for the assay.

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48

hours for fungi.
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MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Prepare Microbial Inoculum
(e.g., S. aureus, E. coli)

Inoculate wells with
Microbial Suspension

Serial Dilution of
3-Amino-6-bromopyrazine-2-thiol

in 96-well plate

Include Positive (microbe only)
and Negative (broth only) Controls

Incubate at 37°C
for 18-24 hours

Visually Inspect for Growth

Determine Minimum Inhibitory
Concentration (MIC)

Click to download full resolution via product page

Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions
While direct biological data for 3-Amino-6-bromopyrazine-2-thiol is not readily available, the

analysis of structurally similar compounds strongly suggests its potential as a bioactive

molecule with possible applications in oncology, anti-inflammatory, and antimicrobial therapies.

The presence of the aminopyrazine scaffold is a strong indicator of potential kinase inhibitory

activity, a highly sought-after feature in modern drug discovery. The thiol group may confer

additional properties such as antioxidant effects and unique binding interactions.
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Future research should focus on the synthesis and in vitro evaluation of 3-Amino-6-
bromopyrazine-2-thiol to confirm these inferred activities. Initial screening should include a

panel of cancer cell lines, assays for key inflammatory mediators, and a broad spectrum of

microbial species. Subsequent studies could then elucidate the specific molecular targets and

mechanisms of action, paving the way for its potential development as a novel therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry -
PMC [pmc.ncbi.nlm.nih.gov]

2. chemimpex.com [chemimpex.com]

3. benthamdirect.com [benthamdirect.com]

4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide
Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine
derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine
derivatives and their anticancer activity - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA07842F [pubs.rsc.org]

7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of
mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from
Aminoazinecarbonitriles [mdpi.com]

9. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-
yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1283184?utm_src=pdf-body
https://www.benchchem.com/product/b1283184?utm_src=pdf-body
https://www.benchchem.com/product/b1283184?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649211/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10649211/
https://www.chemimpex.com/products/18860
https://www.benthamdirect.com/content/journals/cad/10.2174/0115734099285448240304072649
https://pubmed.ncbi.nlm.nih.gov/39563808/
https://pubmed.ncbi.nlm.nih.gov/39563808/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07842f
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07842f
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07842f
https://pubmed.ncbi.nlm.nih.gov/26403928/
https://pubmed.ncbi.nlm.nih.gov/26403928/
https://pubmed.ncbi.nlm.nih.gov/26403928/
https://www.mdpi.com/1424-8247/16/9/1267
https://www.mdpi.com/1424-8247/16/9/1267
https://pubmed.ncbi.nlm.nih.gov/34826708/
https://pubmed.ncbi.nlm.nih.gov/34826708/
https://pubmed.ncbi.nlm.nih.gov/34826708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC
[pmc.ncbi.nlm.nih.gov]

11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of
pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: Biological Activity of 3-
Amino-6-bromopyrazine-2-thiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283184#biological-activity-of-3-amino-6-
bromopyrazine-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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